molecular formula C22H26N4O4S B4002431 N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide

Cat. No.: B4002431
M. Wt: 442.5 g/mol
InChI Key: BBIVAVCFAWEIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide: is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. This particular compound is notable for its unique structure, which includes an adamantane moiety, a carboxamide group, and a methoxypyrimidinylsulfamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Methoxypyrimidine Intermediate: The synthesis begins with the preparation of the 6-methoxypyrimidine intermediate. This can be achieved through the reaction of appropriate pyrimidine precursors with methanol under acidic or basic conditions.

    Sulfamoylation: The methoxypyrimidine intermediate is then subjected to sulfamoylation, where a sulfonamide group is introduced. This step typically involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Adamantane Carboxylic Acid: The final step involves the coupling of the sulfamoylated intermediate with adamantane-1-carboxylic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This is particularly useful for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.

    Industry: In industrial applications, the compound may be used as a precursor for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide can be compared with other similar compounds, such as:

    N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide: This compound has a similar structure but includes a phenyl group instead of an adamantane moiety.

    2-methoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide: This compound also shares structural similarities but differs in the substitution pattern on the benzene ring.

The uniqueness of this compound lies in its adamantane moiety, which imparts distinct physicochemical properties and potential biological activities.

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-30-20-9-19(23-13-24-20)26-31(28,29)18-4-2-17(3-5-18)25-21(27)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,13-16H,6-8,10-12H2,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIVAVCFAWEIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Reactant of Route 4
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Reactant of Route 6
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.